5-Chloro-1-methylisoquinoline
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Overview
Description
5-Chloro-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the use of palladium-catalyzed coupling reactions, where tert-butylimine of o-iodobenzaldehyde reacts with terminal acetylenes followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. Additionally, green chemistry approaches, including solvent-free conditions and the use of recyclable catalysts, are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of 1-methylisoquinoline.
Substitution: Formation of various substituted isoquinolines depending on the reagent used.
Scientific Research Applications
5-Chloro-1-methylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylisoquinoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Quinoline: Similar structure but lacks the chlorine and methyl groups.
Isoquinoline: The parent compound without the chlorine and methyl substitutions.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness: 5-Chloro-1-methylisoquinoline is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H8ClN |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-chloro-1-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 |
InChI Key |
YLCUCUVNNAXGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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